molecular formula C11H10O2 B1312639 6-(Hydroxymethyl)-2-naphthol CAS No. 309752-65-6

6-(Hydroxymethyl)-2-naphthol

Cat. No. B1312639
M. Wt: 174.2 g/mol
InChI Key: KROVHQCEBMIYGB-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-2-naphthol, commonly referred to as 6-HMN, is an important organic compound with a wide range of applications in scientific research. 6-HMN is a derivative of 2-naphthol, a naturally occurring phenolic compound, and is synthesized through the reaction of 2-naphthol and formaldehyde. 6-HMN has been used in a range of research applications, including as a fluorescent probe, a reagent for the determination of glucose, and as a component of various biochemical and physiological assays.

Scientific Research Applications

Organic Chemistry and Synthesis

  • Summary of Application : 6-(Hydroxymethyl)-2-naphthol is used in the synthesis of various functional derivatives. The reactions of (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with MsCl/NR3 or PPh3-CBr4 were studied .
  • Methods of Application : The hydroxyl group is activated towards nucleophilic substitution via reaction with methanesulfonyl chloride or PPh3-CBr4 system .
  • Results : Depending on the substituent X, the reaction afforded hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole derivatives .

Wood Adhesive Manufacturing

  • Summary of Application : Hydroxymethyl phenol (HPF), a derivative of 6-(Hydroxymethyl)-2-naphthol, is used to improve the water resistance of soy-based adhesive .
  • Methods of Application : The performance of soy-based adhesive cross-linked with HPF was studied. The DSC and DMA results indicated the reaction between HPF and soy-based adhesive .
  • Results : The soy-based adhesive cross-linked with HPF cured at a lower temperature than the adhesive without HPF. The former showed better mechanical performance and heat resistance than the latter .

Biochemical Engineering

  • Summary of Application : 6-(Hydroxymethyl)-2-naphthol is used in the selective oxidation of 5-hydroxymethylfurfural (HMF) to produce 5-hydroxymethylfuroic acid (HMFCA) .
  • Methods of Application : Deinococcus wulumuqiensis R12, an extremely radiation resistant species, was used as a biocatalyst for this reaction .
  • Results : The resting cells of Deinococcus wulumuqiensis R12 exhibited excellent catalytic performance in the selective oxidation of HMF to HMFCA .

Biomass Conversion and Biorefinery

  • Summary of Application : 5-(Hydroxymethyl)furfural (HMF), a derivative of 6-(Hydroxymethyl)-2-naphthol, is produced by the acid-catalyzed dehydration of biomass-derived hexoses. It is a well-recognized renewable chemical intermediate in the biorefinery research for the productions of fuels, chemicals, and materials .
  • Methods of Application : The inherent hydrophilicity and poor stability of HMF continue to disfavor its production and value addition from an economic standpoint. The superior thermal and hydrolytic stability of the hydrophobic analogs of HMF simplify their isolation and purification from the aqueous (or polar) reaction media while enhancing their shelf life .
  • Results : The hydrophobic analogs of HMF show promises in supplanting HMF from its derivative chemistry .

Cross-linker for Dipeptide

  • Summary of Application : Hydroxymethyl phenol (HPF), a derivative of 6-(Hydroxymethyl)-2-naphthol, reacts with a common dipeptide N-(2)-l-alanyl-l-glutamine (AG) being used as a model compound .
  • Methods of Application : The reaction between HPF and AG was studied. The ESI-MS, FT-IR and 13C-NMR results proved the reaction between HPF and AG .
  • Results : Because of the existence of branched ether groups in the 13C-NMR results of HPF/AG, the reaction between HPF and AG might mainly happen between hydroxymethyl groups and amino groups under a basic condition .

Synthesis of Furfural Derivatives

  • Summary of Application : 6-(Hydroxymethyl)-2-naphthol is used in the synthesis of furfural derivatives .
  • Methods of Application : Halomethylfurfurals undergo reactions to produce furfural derivatives .
  • Results : The synthesis of 5-(ortho- and para- methylbenzyl)-furfural was achieved in 68% yield, employing Montmorillonite K10 as a catalyst .

Medicinal Potentialities

  • Summary of Application : Marine fungi receive excessive attention as prolific producers of structurally unique secondary metabolites, offering promising potential as substitutes or conjugates for current therapeutics .
  • Methods of Application : Existing research has only scratched the surface in terms of secondary metabolite diversity and potential industrial applications as only a small share of bioactive natural products have been identified from marine-derived fungi thus far .
  • Results : A considerable number of reported anthraquinones and their derivatives have shown significant biological activities as well as highly economical, commercial, and biomedical potentialities such as anticancer, antimicrobial, antioxidant, and anti-inflammatory activities .

Hypercrosslinked Porous Polymer Materials

  • Summary of Application : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials initially reported by Davankov, and have received an increasing level of research interest .
  • Methods of Application : In recent years, HCPs have experienced rapid growth due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
  • Results : Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yielded a well-developed polymer framework with an adjusted porous topology .

Biomass Conversion

  • Summary of Application : 5-Hydroxymethylfurfural (HMF), a derivative of 6-(Hydroxymethyl)-2-naphthol, is produced by the acid-catalyzed dehydration of biomass-derived hexoses .
  • Methods of Application : HMF is a well-recognized renewable chemical intermediate in the biorefinery research for the productions of fuels, chemicals, and materials .
  • Results : However, the inherent hydrophilicity and poor stability of HMF continue to disfavor its production and value addition from an economic standpoint .

properties

IUPAC Name

6-(hydroxymethyl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,12-13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROVHQCEBMIYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462591
Record name 6-(Hydroxymethyl)-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Hydroxymethyl)-2-naphthol

CAS RN

309752-65-6
Record name 6-(Hydroxymethyl)-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the slurry of lithium aluminum hydride (2 equi.) in THF (3 mL/mmole), a solution of 6-hydroxy-naphthalene-2-carboxylic acid (15) (1 equi.) in THF (3 ml/mmole) was added at ice temperature over a period of 20 min. The reaction mixture was stirred at room temperature for 24 h, cooled to ice temperature, added diethyl ether (20 mL/mmole), quenched slowly with water (1 mL/g LAH), 15% aqueous sodium hydroxide (1 mL/g LAH), and water (3 mL/g LAH) succesively. MgSO4 (5 g/100 mL reaction solution) was added to the reaction mixture, stirred for 30 min, filtered through celite, and concentrated in vacuo to give 6-hydroxy methyl-naphthalen-2-ol (16), a white solid (79%).
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Synthesis routes and methods II

Procedure details

To a 3-necked, 1-L round bottomed flask equipped with an overhead stirrer, digital thermometer and 500-mL constant-pressure addition funnel with a nitrogen inlet was added 11 g (0.29 mol) of lithium aluminum hydride and 200 mL of anhydrous THF. The addition funnel was charged with a solution of 40 g (0.2 mol) of methyl 6-hydroxy-2-naphthoate. The flask was cooled in ice/water and the naphthoate slowly added over 1 hour. The suspension was stirred overnight, recooled and cautiously treated with 100 mL of water. The white suspension was poured into 5% (v/v) HCl and extracted several times with ethyl acetate. The combined extracts were washed with water, dried, evaporated and the residue recrystallized in hexane/ethyl acetate to yield a total of 30 g (87%) of the title compound in three crops as beige plates, mp 179-181° C.
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87%

Synthesis routes and methods III

Procedure details

To a 3-necked, 1-L round bottomed flask equipped with an overhead stirrer, digital thermometer and 500-mL constant-pressure addition funnel with a nitrogen inlet was added 11 g (0.29 mol) of lithium aluminum hydride and 200 mL of anhydrous THF. The addition funnel was charged with a solution of 40 g (0.2 mol) of methyl 6-hydroxy-2-naphthoate. The flask was cooled in ice/water and the naphthoate slowly added over 1 hour. The suspension was stirred overnight, recooled and cautiously treated with 100 mL of water. The white suspension was poured into 5% (v/v) HCI and extracted several times with ethyl acetate. The combined extracts were washed with water, dried, evaporated and the residue recrystallized in hexane/ethyl acetate to yield a total of 30 g (87%) of the title compound in three crops as beige plates, mp 179–181 ° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Hydroxymethyl)-2-naphthol
Reactant of Route 2
6-(Hydroxymethyl)-2-naphthol
Reactant of Route 3
6-(Hydroxymethyl)-2-naphthol
Reactant of Route 4
6-(Hydroxymethyl)-2-naphthol
Reactant of Route 5
6-(Hydroxymethyl)-2-naphthol
Reactant of Route 6
Reactant of Route 6
6-(Hydroxymethyl)-2-naphthol

Citations

For This Compound
4
Citations
A Samat, V Lokshin, K Chamontin, D Levi, G Pepe… - Tetrahedron, 2001 - Elsevier
… (spirooxazines and naphthopyrans) these derivatives can be obtained from two main starting materials (Scheme 3): 3-hydroxymethyl-2-naphthol 7 27 and 6-hydroxymethyl-2-naphthol 8…
Number of citations: 89 www.sciencedirect.com
J Veljković, L Uzelac, K Molcanov… - The Journal of …, 2012 - ACS Publications
… The finding is in line with the reported photochemical stability of the parent 6-hydroxymethyl-2-naphthol by Freccero. (24) The ammonium derivative 7 exhibits higher efficiency in the …
Number of citations: 42 pubs.acs.org
SA Ahmed, X Sallenave, F Fages, G Mieden-Gundert… - Langmuir, 2002 - ACS Publications
… 6-Hydroxymethyl-2-naphthol (871 mg, 5 mmol) and 1,1-diphenyl-propyn-1-ol (1.04 g, 5 mmol) were dissolved in dry acetonitrile. A catalytic amount of p-toluenesulfonic acid (100 mg) …
Number of citations: 158 pubs.acs.org
N Zhao, K Liu, C He, D Zhao, L Zhu, C Zhao… - Environmental …, 2022 - Elsevier
… route 1, the ring-closing and oxidation reactions of product C led to the formation of product D (m/z 183, RT: 2.98 min), which was subsequently oxidized to 6-hydroxymethyl-2-naphthol (…
Number of citations: 9 www.sciencedirect.com

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